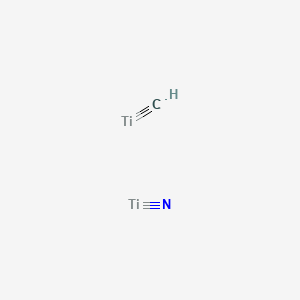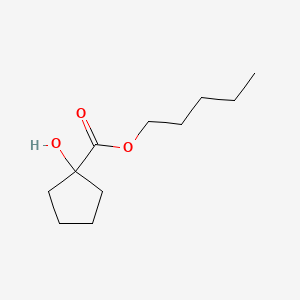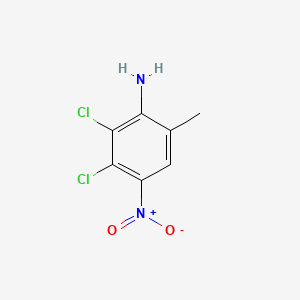
Sodium tetrachloroplatinate(II) hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium tetrachloroplatinate(II) hydrate, also known as Sodium platinum chloride hydrate, Sodium chloroplatinate(II) hydrate, and Sodium tetrachloroplatinate, is a chemical compound with the molecular formula Na2PtCl4.xH2O (x=3) . and is used as a chemical intermediate .
Molecular Structure Analysis
The molecular weight of Sodium tetrachloroplatinate(II) hydrate is 400.9 g/mol . The InChI string representation of its structure isInChI=1S/4ClH.2Na.H2O.Pt/h4*1H;;;1H2;/q;;;;2*+1;;+2/p-4 . The canonical SMILES representation is O.[Na+].[Na+].ClPt-2(Cl)Cl . Physical And Chemical Properties Analysis
Sodium tetrachloroplatinate(II) hydrate appears as a reddish-brown powder . It has a melting point of 100°C . It is soluble in water .Aplicaciones Científicas De Investigación
Complex Formation in Chemical Reactions
Sodium tetrachloroplatinate(II) is involved in complex chemical reactions. A study by Kasahara et al. (1969) showed its reaction with 2-vinylpyridine in various alcohols, leading to the formation of σ-bonded complexes with palladium and platinum, highlighting its role in creating covalent metal-carbon bonds (Kasahara, Tanaka, & Izumi, 1969).
Hydrolysis Kinetics
Wu et al. (1990) examined the stepwise hydrolysis of tetrachloroplatinate(II) in basic solutions, using 195 Pt NMR spectroscopy. This study provides insight into the sequential reactions and spectral characteristics of each Pt(II) species, showcasing the compound's role in hydrolysis kinetics (Wu, Schwederski, & Margerum, 1990).
Novel Polyoxometalate Synthesis
In 2014, Izarova et al. reported the synthesis of a novel tetrapalladium(II)-containing polyoxometalate using sodium tetrachloroplatinate(II), demonstrating its utility in synthesizing complex inorganic compounds (Izarova, Maksimovskaya, Willbold, & Kögerler, 2014).
Gas Hydrate Formation Studies
Hoseinynezhad and Varaminian (2019) investigated the impact of sodium halide salts, including compounds similar to sodium tetrachloroplatinate(II), on the kinetics of tetrahydrofuran hydrate formation. This research highlights the role of sodium-based compounds in influencing hydrate growth rates (Hoseinynezhad & Varaminian, 2019).
Sodium Hydration in Water Clusters
Barnett and Landman (1993) explored the hydration of sodium in water clusters, providing insights into the behavior of sodium compounds like sodium tetrachloroplatinate(II) in aqueous environments (Barnett & Landman, 1993).
Synthesis of Platinum(II)-Olefin Complexes
Hartley (1971) described a novel synthesis method for platinum(II)-olefin complexes using sodium tetrachloroplatinate(II), demonstrating its role in synthesizing organometallic compounds (Hartley, 1971).
Thermal Energy Storage Applications
Purohit and Sistla (2020) reviewed the use of salt hydrates like sodium tetrachloroplatinate(II) in thermal energy storage applications. These compounds are used as phase change materials due to their high latent heat value and good thermal conductivity (Purohit & Sistla, 2020).
Safety And Hazards
Sodium tetrachloroplatinate(II) hydrate is classified as Acute Tox. 3 Oral, Eye Dam. 1, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1 . It is toxic if swallowed (H301), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye damage (H318), and may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334) .
Propiedades
Número CAS |
14460-25-4 |
|---|---|
Nombre del producto |
Sodium tetrachloroplatinate(II) hydrate |
Fórmula molecular |
Cl4H2Na2OPt |
Peso molecular |
400.879 |
Nombre IUPAC |
disodium;tetrachloroplatinum(2-);hydrate |
InChI |
InChI=1S/4ClH.2Na.H2O.Pt/h4*1H;;;1H2;/q;;;;2*+1;;+2/p-4 |
Clave InChI |
GIEPPPFPHULPBK-UHFFFAOYSA-J |
SMILES |
O.[Na+].[Na+].Cl[Pt-2](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



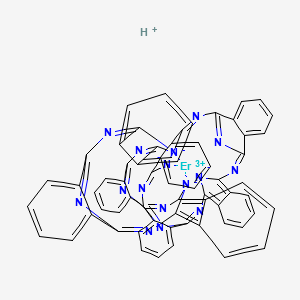
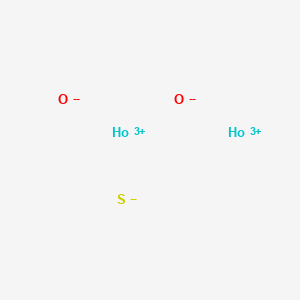
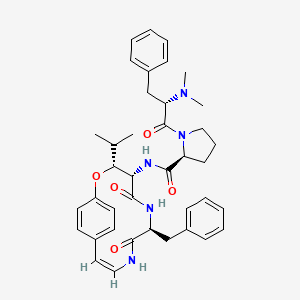

![1-[(9S,10R,11R,12Z,17S)-12-(2-hydroxyethylidene)-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone](/img/structure/B576734.png)
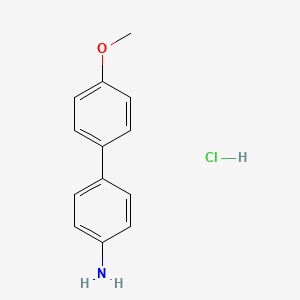
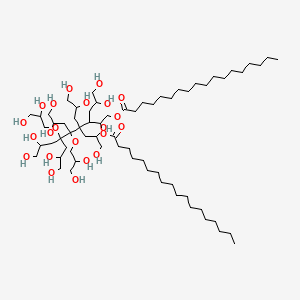
![8H-Thiopyrano[3,2-g][1,3]benzothiazole](/img/structure/B576738.png)
![Isothiazolo[3,4-d]pyrimidine](/img/structure/B576739.png)

